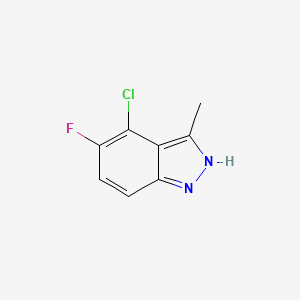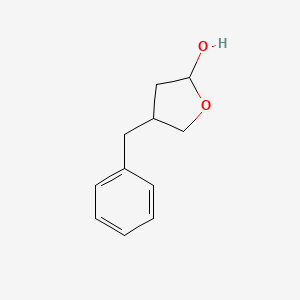
1-(4-Methylisoquinolin-2(1H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylisoquinolin-2(1H)-yl)ethanone is a chemical compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a methyl group at the 4-position of the isoquinoline ring and an ethanone group at the 1-position. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylisoquinolin-2(1H)-yl)ethanone can be achieved through various synthetic routes. One common method involves the Pomeranz–Fritsch reaction, which provides an efficient way to prepare isoquinoline derivatives. This reaction typically involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions .
Another method involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. This protocol is performed under mild conditions without the need for organic solvents, additives, or ligands, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of isoquinoline derivatives, including this compound, often involves the extraction of isoquinoline from coal tar, followed by fractional crystallization of the acid sulfate. This method exploits the basicity of isoquinoline to separate it from other components in coal tar .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylisoquinolin-2(1H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Isoquinoline N-oxides.
Reduction: 1-(4-Methylisoquinolin-2(1H)-yl)ethanol.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Methylisoquinolin-2(1H)-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Methylisoquinolin-2(1H)-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, isoquinoline derivatives are known to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of 1-(4-Methylisoquinolin-2(1H)-yl)ethanone, known for its basicity and aromaticity.
Quinoline: A structural isomer of isoquinoline with similar chemical properties.
1-Benzylisoquinoline: A derivative with a benzyl group at the 1-position, commonly found in natural alkaloids.
Uniqueness
This compound is unique due to the presence of both a methyl group and an ethanone group on the isoquinoline ring. This structural modification can lead to distinct chemical and biological properties compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(4-methyl-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C12H13NO/c1-9-7-13(10(2)14)8-11-5-3-4-6-12(9)11/h3-7H,8H2,1-2H3 |
InChI Key |
ZQLPBEGWELOEND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(CC2=CC=CC=C12)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


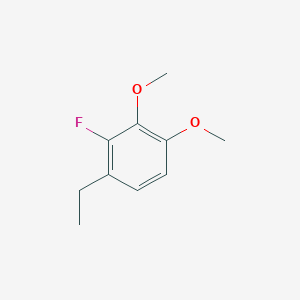
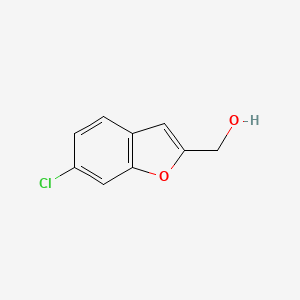
![(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol](/img/structure/B11909380.png)
![4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11909381.png)
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride](/img/structure/B11909388.png)
![1,1'-[(Methylethanediylidene)dinitrilo]diguanidine](/img/structure/B11909397.png)
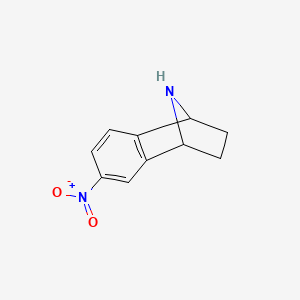

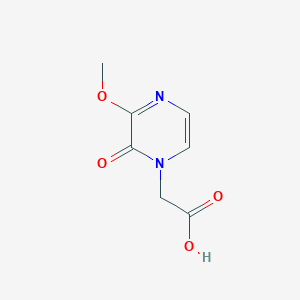
![3-Methyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B11909421.png)
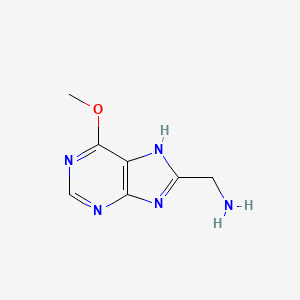
![5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909440.png)
